molecular formula C9H5F5N2O2 B13119310 3,4-Dihydro-4-(trifluoromethyl)-4-hydroxy-5,6-difluoroquinazoline-2(1H)-one

3,4-Dihydro-4-(trifluoromethyl)-4-hydroxy-5,6-difluoroquinazoline-2(1H)-one

Cat. No.: B13119310
M. Wt: 268.14 g/mol
InChI Key: CFQDMPMKZQZUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C9H5F5N2O2 It is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated anilines and isocyanates.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pressure are carefully monitored to ensure optimal reaction rates.

    Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, altering its chemical properties.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new compounds with desired properties.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicine, 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazolin-2(1H)-one: Lacks the fluorine atoms and trifluoromethyl group, resulting in different chemical properties.

    5,6-Difluoroquinazolin-2(1H)-one: Similar structure but lacks the hydroxyl and trifluoromethyl groups.

    4-(Trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the fluorine atoms on the quinazoline ring.

Uniqueness

The presence of both fluorine atoms and a trifluoromethyl group in 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one makes it unique compared to other similar compounds

Properties

Molecular Formula

C9H5F5N2O2

Molecular Weight

268.14 g/mol

IUPAC Name

5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C9H5F5N2O2/c10-3-1-2-4-5(6(3)11)8(18,9(12,13)14)16-7(17)15-4/h1-2,18H,(H2,15,16,17)

InChI Key

CFQDMPMKZQZUBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)NC2(C(F)(F)F)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.